molecular formula C22H24F3N B150354 (alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine CAS No. 802918-35-0

(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine

Cat. No. B150354
CAS RN: 802918-35-0
M. Wt: 359.4 g/mol
InChI Key: VPQWHHXHXLLCGV-MRXNPFEDSA-N
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Description

The compound is a complex organic molecule. It contains a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The molecule also features a trifluoromethyl group (-CF3), which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthalene core and the trifluoromethyl group would likely have significant effects on its overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the naphthalene core and the trifluoromethyl group. The aromatic rings in the naphthalene core might undergo electrophilic aromatic substitution reactions, while the trifluoromethyl group could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene core could contribute to its aromaticity and planarity, while the trifluoromethyl group could affect its polarity and lipophilicity .

Scientific Research Applications

Pharmaceutical Research

This compound is structurally related to cinacalcet , which is used to treat hyperparathyroidism and is a calcimimetic agent . It can be explored for its potential to modulate calcium-sensing receptors and may have applications in the development of new treatments for conditions related to calcium homeostasis.

Organic Synthesis

The trifluoromethyl group in this compound makes it a valuable intermediate in organic synthesis . It can be used to introduce fluorine atoms into other molecules, which is particularly useful in the synthesis of agrochemicals and pharmaceuticals where fluorination can enhance biological activity and stability.

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound would depend on its intended use and observed properties. If it’s being investigated for medicinal purposes, future studies might focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[(1R)-1-(7,8-dihydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2,4-5,7,9-11,13,15-16,26H,3,6,8,12,14H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQWHHXHXLLCGV-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1CCC=C2)NCCCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=C1CCC=C2)NCCCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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